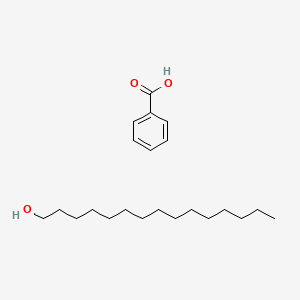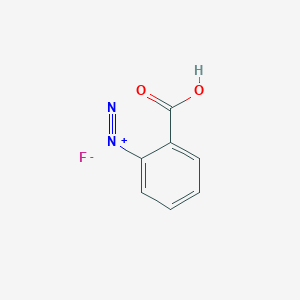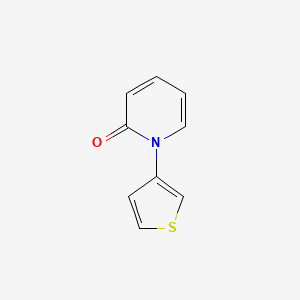
Benzoic acid--pentadecan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–pentadecan-1-ol (1/1) is a compound formed by the combination of benzoic acid and pentadecan-1-ol in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while pentadecan-1-ol is a long-chain fatty alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzoic Acid Synthesis: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzoyl chloride.
Pentadecan-1-ol Synthesis: Pentadecan-1-ol can be produced by the reduction of pentadecanoic acid using lithium aluminum hydride or by the hydrogenation of pentadecane.
Formation of Benzoic acid–pentadecan-1-ol (1/1): The compound can be prepared by esterification of benzoic acid with pentadecan-1-ol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzoic acid involves the catalytic oxidation of toluene using air or oxygen. Pentadecan-1-ol is produced through the hydrogenation of fatty acids derived from natural sources like palm oil. The esterification process for combining benzoic acid and pentadecan-1-ol can be scaled up using continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide. Pentadecan-1-ol can be oxidized to pentadecanoic acid.
Reduction: Benzoic acid can be reduced to benzyl alcohol. Pentadecan-1-ol can be reduced to pentadecane.
Substitution: Benzoic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Pentadecan-1-ol can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a nickel catalyst.
Substitution: Sulfuric acid, nitric acid, and halogens like chlorine and bromine.
Major Products Formed
Oxidation: Benzene, carbon dioxide, pentadecanoic acid.
Reduction: Benzyl alcohol, pentadecane.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Applications De Recherche Scientifique
Benzoic acid–pentadecan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for calibration in analytical techniques.
Biology: Studied for its antimicrobial properties and potential use as a preservative.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of benzoic acid–pentadecan-1-ol (1/1) involves its interaction with cellular membranes and proteins. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. Pentadecan-1-ol can integrate into lipid bilayers, altering membrane fluidity and permeability. These combined effects contribute to the compound’s antimicrobial and preservative properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid Derivatives: Salicylic acid, benzyl benzoate.
Long-Chain Alcohols: Hexadecan-1-ol, octadecan-1-ol.
Uniqueness
Benzoic acid–pentadecan-1-ol (1/1) is unique due to its combination of aromatic and long-chain aliphatic properties. This dual nature allows it to exhibit both hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its ability to act as both a preservative and a surfactant sets it apart from other similar compounds.
Propriétés
Numéro CAS |
102702-75-0 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
benzoic acid;pentadecan-1-ol |
InChI |
InChI=1S/C15H32O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;8-7(9)6-4-2-1-3-5-6/h16H,2-15H2,1H3;1-5H,(H,8,9) |
Clé InChI |
QWWMHNUVALYKSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)

![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)




![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)

